molecular formula C7H12O B1581881 8-Oxabicyclo[5.1.0]octane CAS No. 286-45-3

8-Oxabicyclo[5.1.0]octane

Cat. No. B1581881
CAS RN: 286-45-3
M. Wt: 112.17 g/mol
InChI Key: MLOZFLXCWGERSM-UHFFFAOYSA-N
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Description

8-Oxabicyclo[5.1.0]octane, commonly known as oxabicyclooctane or oxepane, is a cyclic organic compound with the molecular formula C6H10O. It is a colorless liquid with a unique ring structure that has attracted the attention of researchers in various fields. In

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Asymmetric Synthesis .

Summary of the Application

“8-Oxabicyclo[5.1.0]octane” is used in the asymmetric synthesis of certain compounds. It’s a common structural motif featured in many classes of natural products .

Methods of Application or Experimental Procedures

The method involves the use of gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . This process allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes .

Results or Outcomes

The resultant compounds could then undergo interrupted Nazarov cyclization to afford diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes . This method provides an efficient way to synthesize these complex structures.

Tandem C–H Oxidation/Oxa-[3,3] Cope Rearrangement/Aldol Reaction

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of C–H Oxidation .

Summary of the Application

“8-Oxabicyclo[5.1.0]octane” and its analogs can be efficiently constructed through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .

Methods of Application or Experimental Procedures

The method involves the use of T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 to promote a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .

Results or Outcomes

This process allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .

Synthesis of Natural Products

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Natural Product Synthesis .

Summary of the Application

“8-Oxabicyclo[5.1.0]octane” is a common structural motif featured in many classes of natural products . Some of these natural products show interesting biological activities .

Methods of Application or Experimental Procedures

The method involves the use of gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . The resultant compounds could then undergo interrupted Nazarov cyclization .

Results or Outcomes

The resultant compounds are enantiomerically pure 8-oxabicyclo[3.2.1]octanes . These compounds are common structural motifs featured in many classes of natural products .

properties

IUPAC Name

8-oxabicyclo[5.1.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-4-6-7(8-6)5-3-1/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOZFLXCWGERSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(O2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951266
Record name 8-Oxabicyclo[5.1.0]octane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxabicyclo[5.1.0]octane

CAS RN

286-45-3
Record name 8-Oxabicyclo[5.1.0]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxabicyclo(5.1.0)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Oxabicyclo[5.1.0]octane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxabicyclo[5.1.0]octane
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Synthesis routes and methods

Procedure details

According to the first pathway, the starting material for the preparation of chromane fragment d12 was the salicylic aldehyde d3, which was synthesized either by formylation of compound d1 or by reaction of the lithiated compound d2 at −60° C. with DMF. The allylic cycloheptene epoxide which could be obtained by epoxidation of cycloheptadiene was then reacted with aldehyde d4 to give the racemic compound d7 by a regioselective and stereoselective nucleophilic opening of epoxide d8. Protection of the hydroxyl group of d7 using TBSOT followed by treatment with 5 equiv EtMgCl and 10 mol % (R)-(EBTHI)Zr-binol delivered d8 in 44% yield and >98% ee. The Mo-catalyzed metathesis reaction under an ethylene atmosphere, followed by Wacker oxidation ofthe terminal double bond and subsequent catalytic hydrogenation, gave d10 in 83% overall yield. To synthesize d11 from d10, a photochemical Norrish type II cleavage was necessary. The following three-step sequence of ozonolytic cleavage, Mitsunobu reaction using tributylphosphine and phthalide followed by hydrazinolysis to remove the phthalimidyl group gave intermediate d12. The second pathway started with the synthesis of cis configured racemate d16, which was then resolved in the presence of the Zirconium catalyst (S)-(EBTHI)Zr-biphenol. The compound d17 was converted into compound d18 by Mo-catalyzed metathesis reaction. Wacker oxidation of the terminal double bond and subsequent catalytic hydrogenation delivered intermediate d19, which was further converted by a photochemical Norrish type II cleavage and ozonolysis into the aldehyde d21. D-Nebivolol was then obtained by reductive amination of compounds d12 and d21 followed by removal of the silyl ether protection groups.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxabicyclo[5.1.0]octane
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8-Oxabicyclo[5.1.0]octane
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8-Oxabicyclo[5.1.0]octane
Reactant of Route 5
8-Oxabicyclo[5.1.0]octane
Reactant of Route 6
8-Oxabicyclo[5.1.0]octane

Citations

For This Compound
47
Citations
JW Bozzelli, I Rajasekaran - … of physical and chemical reference data, 2007 - pubs.aip.org
Thermochemical properties, Δ f H (298)⁠, S (298) and [C p (T)](10 K⩽ T⩽ 5000) of the seven target bicyclic epoxides are calculated using the density functional methods. Molecular …
Number of citations: 3 pubs.aip.org
JW Bozzelli, I Rajasekaran, J Hur - Journal of physical organic …, 2006 - Wiley Online Library
Cyclohexene isomers with an epoxide ring (oxabicycloheptenes) are reportedly formed in atmospheric photochemical oxidation of aromatics. They may also be formed in higher …
Number of citations: 16 onlinelibrary.wiley.com
WW Cox - 1976 - search.proquest.com
STUDIES IN PHOTOCHEMICAL RING EXPANSION REACTIONS. STUDIES IN PHOTOCHEMICAL RING EXPANSION REACTIONS. Full Text INFORMATION TO USERS This material …
Number of citations: 0 search.proquest.com
MA Hussain, VN Nathar, JI Mir - … J. Pharm. Res, 2017 - wjpr.s3.ap-south-1.amazonaws.com
The production of plant secondary metabolites by in vitro culture is one of the most challenging and thrilling field of recent scientific researches. The tremendous increase in demand of …
Number of citations: 4 wjpr.s3.ap-south-1.amazonaws.com
ÉN Manukov, GN Bazhina - Chemistry of Natural Compounds, 1990 - Springer
In the oleoresin from Pinus sylvestris we have detected two unsaturated ketones with the l, l, 4-trimethylcycloheptane skeleton: 2, 6, 6-trimethylcyclohepta-2, 4-dienone (I) and 3, 6, 6-…
Number of citations: 2 link.springer.com
CT Gokou, JP Pradere, H Quiniou - The Journal of Organic …, 1985 - ACS Publications
Method B. A solution of cycloheptene (960 mg, 10 mmol) in methanol (20 mL) was added in 5 min to a solution of oxone(6.15 g, 20 mmol of KHS05) in water (50 mL). Before the addition …
Number of citations: 33 pubs.acs.org
H Akiyama, T Fujimoto, K Ohshima… - European Journal of …, 2001 - Wiley Online Library
Abstract Treatment of a five‐membered cyclic oxosulfonium ylide 3 with β‐acetoxy‐α‐methylene ketones in the presence of two equimolar amounts of base afforded the cycloheptene …
S Pietz, R Fröhlich, G Haufe - Tetrahedron, 1997 - Elsevier
The title biotransformation of 1 gave trans-4-hydroxycyclohept-1-yl-carbamate (3, 10%, 62% ee), its consecutive ketone 5 (12%) and the racemic cis-isomer 4 (1.8%). Similarly, the …
Number of citations: 22 www.sciencedirect.com
E Demir, O Sari, Y Çetinkaya, U Atmaca… - Beilstein journal of …, 2020 - beilstein-journals.org
The one-pot reaction of chlorosulfonyl isocyanate (CSI) with epoxides having phenyl, benzyl and fused cyclic alkyl groups in different solvents under mild reaction conditions without …
Number of citations: 8 www.beilstein-journals.org
A Altieri, EA Spiridonov, SI Sivtzev, D Ishibashi… - Bioorganic & Medicinal …, 2020 - Elsevier
Prions are misfolded proteins involved in neurodegenerative diseases of high interest in veterinary and public health. In this work, we report the chemical space exploration around the …
Number of citations: 4 www.sciencedirect.com

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